molecular formula C15H18N2O3 B4550757 2-METHYL-N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-METHYLPHENOXY)PROPANAMIDE

2-METHYL-N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-METHYLPHENOXY)PROPANAMIDE

Cat. No.: B4550757
M. Wt: 274.31 g/mol
InChI Key: OMSMAXYTQRBCPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-(5-METHYL-12-OXAZOL-3-YL)-2-(4-METHYLPHENOXY)PROPANAMIDE is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-N-(5-methyl-3-isoxazolyl)-2-(4-methylphenoxy)propanamide is 274.13174244 g/mol and the complexity rating of the compound is 338. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Isoxazole derivatives, including compounds similar to "2-methyl-N-(5-methyl-3-isoxazolyl)-2-(4-methylphenoxy)propanamide," have been synthesized and evaluated for various biological activities. For instance, Kendre et al. (2015) discussed the synthesis and biological evaluation of novel isoxazole derivatives as antimicrobial and anti-inflammatory agents. These compounds were prepared via a multi-component cyclo-condensation reaction, highlighting their potential in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of compounds within the same chemical family, such as selective androgen receptor modulators (SARMs), have been explored to understand their behavior in biological systems. Wu et al. (2006) examined the pharmacokinetics and metabolism of a SARM, demonstrating its low clearance, moderate distribution, and extensive metabolism in rats. This study provides insights into the ideal pharmacokinetic characteristics for propanamide derivatives in preclinical studies (Wu, Wu, Yang, Nair, Miller, & Dalton, 2006).

Antimicrobial and Antifungal Applications

Helal et al. (2013) reported on the synthesis of 2-(6-methoxy-2-naphthyl)propionamide derivatives, showcasing significant antibacterial and antifungal activities. This research indicates the potential of propanamide derivatives in creating effective antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Bioconversion and Metabolite Characterization

Zmijewski et al. (2006) demonstrated the use of microbial-based systems for the bioconversion of LY451395, a biaryl-bis-sulfonamide, to produce mammalian metabolites. This study highlights the relevance of similar compounds in understanding drug metabolism and the potential for microbial systems to produce drug metabolites for further characterization (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Anesthetic Mechanisms and Neurotransmitter-Gated Ion Channels

Research on urethane, an anesthetic widely used in animal studies, provides insights into how similar compounds might interact with neurotransmitter-gated ion channels. Hara and Harris (2002) studied urethane's effects on various receptors, offering a model for understanding how related compounds could affect neurotransmission and anesthesia (Hara & Harris, 2002).

Properties

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-5-7-12(8-6-10)19-15(3,4)14(18)16-13-9-11(2)20-17-13/h5-9H,1-4H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSMAXYTQRBCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)(C)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.